Ethyl 2-(3-benzoylphenyl)propanoate
Overview
Description
Ethyl 2-(3-benzoylphenyl)propanoate is an organic compound that belongs to the class of esters. It is also known as the ethyl ester of 2-(3-benzoylphenyl)propanoic acid. This compound is structurally characterized by the presence of an ethyl group attached to the oxygen atom of the ester functional group, which is further connected to a benzoyl-substituted phenyl ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Ethyl 2-(3-benzoylphenyl)propanoate, also known as Ketoprofen Ethyl Ester, is a derivative of the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen
Pharmacokinetics
A study suggests that ester prodrugs of ketoprofen, including this compound, have significantly lower effects on liver toxicity compared to pure ketoprofen . This suggests that these prodrugs may have improved pharmacokinetic properties, potentially leading to better bioavailability.
Biochemical Analysis
Cellular Effects
It has been suggested that it may have anti-inflammatory activity in rat paw edema model . It may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of Ethyl 2-(3-benzoylphenyl)propanoate vary with different dosages in animal models. It has been found to exhibit significant efficiency to alleviate pain induced by inflammation, as well as central and peripheral stimulus in mice model in vivo .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors .
Transport and Distribution
It is possible that it interacts with various transporters or binding proteins .
Subcellular Localization
It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(3-benzoylphenyl)propanoate can be synthesized through esterification reactions. One common method involves the reaction of 2-(3-benzoylphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapor is condensed back to liquid to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-benzoylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base catalyst.
Major Products Formed
Oxidation: Formation of 2-(3-benzoylphenyl)propanoic acid.
Reduction: Formation of 2-(3-benzoylphenyl)propanol.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Ethyl 2-(3-benzoylphenyl)propanoate is utilized in several scientific research fields:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored as a prodrug for delivering active pharmaceutical ingredients with improved pharmacokinetic properties.
Industry: Employed in the development of new materials and chemical processes.
Comparison with Similar Compounds
Ethyl 2-(3-benzoylphenyl)propanoate can be compared with other similar compounds such as:
- Mthis compound
- Propyl 2-(3-benzoylphenyl)propanoate
- 2-(3-Benzoylphenyl)propanoic acid
These compounds share similar structural features but differ in the alkyl group attached to the ester functional group. The uniqueness of this compound lies in its specific ester group, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-(3-benzoylphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-3-21-18(20)13(2)15-10-7-11-16(12-15)17(19)14-8-5-4-6-9-14/h4-13H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSMNXCTDMLMLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432246 | |
Record name | Ethyl 2-(3-benzoylphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60658-04-0 | |
Record name | Ketoprofen ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60658-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(3-benzoylphenyl)propanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060658040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-(3-benzoylphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-(3-benzoylphenyl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.396 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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